5-Methoxy-3-phenylbenzoic acid
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Description
5-Methoxy-3-phenylbenzoic acid is a chemical compound with the linear formula C14H12O3 . It has a molecular weight of 228.25 .
Synthesis Analysis
The synthesis of 5-Methoxy-3-phenylbenzoic acid can be achieved from Methyl 5-methoxy-[1,1’-biphenyl]-3-carboxylate . It’s also worth noting that the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments with the metal catalyst, could potentially be used in the synthesis .Molecular Structure Analysis
The IUPAC name for 5-Methoxy-3-phenylbenzoic acid is 5-methoxy [1,1’-biphenyl]-3-carboxylic acid . The InChI code is 1S/C14H12O3/c1-17-13-8-11 (7-12 (9-13)14 (15)16)10-5-3-2-4-6-10/h2-9H,1H3, (H,15,16) .Scientific Research Applications
Antioxidant Activities
The marine-derived fungus Aspergillus carneus produces phenyl ether derivatives, including compounds structurally related to 5-Methoxy-3-phenylbenzoic acid. One of these compounds, 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid, demonstrated strong antioxidant activity, comparable to ascorbic acid, highlighting the potential of similar structures in antioxidant applications (Xu et al., 2017).
Antifungal Properties
New phthalide derivatives isolated from the liquid culture of the plant endophytic fungus Pestalotiopsis photiniae showed significant antifungal activities against plant pathogens. These compounds include structural analogues of 5-Methoxy-3-phenylbenzoic acid, indicating the potential use of such compounds in plant protection and antifungal research (Yang et al., 2011).
Synthetic Chemistry and Catalysis
5-Methoxy-3-phenylbenzoic acid and its derivatives can play a crucial role in synthetic chemistry. For instance, 3-ethoxy-2-phenylbenzoic acid was explored for its efficiency as a proton shuttle in the direct arylation of indoles, suggesting potential uses of related compounds in catalytic processes and organic synthesis (Pi et al., 2018).
Microbial Degradation Studies
5-Methoxy-3-phenylbenzoic acid derivatives have been used to study microbial degradation processes. For instance, a study on Pseudomonas putida revealed its ability to metabolize various methoxybenzoic acids, shedding light on microbial pathways and their potential applications in bioremediation (Donnelly & Dagley, 1980).
Drug Design and Medicinal Chemistry
The compound and its structural relatives are important in medicinal chemistry. Research on triazoles derived from 4-methoxybenzoic acid, a close relative, showed significant cholinesterase inhibitory potential, demonstrating the relevance of this compound class in drug design, particularly for neurodegenerative diseases (Arfan et al., 2018).
properties
IUPAC Name |
3-methoxy-5-phenylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNXRRZKLNCRKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673499 |
Source
|
Record name | 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-phenylbenzoic acid | |
CAS RN |
1214369-81-9 |
Source
|
Record name | 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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